5-Bromobenzo[d]thiazole-2-carbonitrile
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Overview
Description
5-Bromobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that contains a bromine atom, a thiazole ring, and a nitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[d]thiazole-2-carbonitrile typically involves the bromination of benzo[d]thiazole-2-carbonitrile. One common method includes the reaction of benzo[d]thiazole-2-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzo[d]thiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential antimicrobial and anticancer activities. .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial quorum sensing, a process that bacteria use for communication and coordination of group behaviors such as biofilm formation and virulence production . In cancer research, the compound may interfere with cell proliferation pathways, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carbonitrile: Lacks the bromine atom but shares the thiazole and nitrile functionalities.
5-Chlorobenzo[d]thiazole-2-carbonitrile: Contains a chlorine atom instead of bromine.
2-Aminobenzo[d]thiazole: Contains an amino group instead of a nitrile group
Uniqueness
5-Bromobenzo[d]thiazole-2-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
1188023-69-9 |
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Molecular Formula |
C8H3BrN2S |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
5-bromo-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3BrN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H |
InChI Key |
MRTYSLZPLUGXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C#N |
Origin of Product |
United States |
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